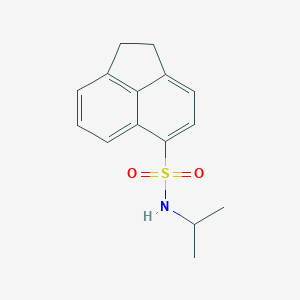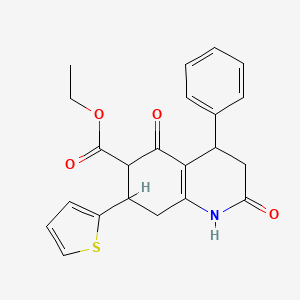![molecular formula C37H32N4O4 B11064774 3',5'-dibenzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11064774.png)
3',5'-dibenzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-dibenzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that features a unique spiro structure
Preparation Methods
The synthesis of 3’,5’-dibenzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves multiple steps. One common synthetic route includes the following steps:
Formation of the indole ring: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Spiro compound formation: The indole derivative is then reacted with a suitable diketone to form the spiro compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3’,5’-dibenzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indole ring or other parts of the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 3’,5’-dibenzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar compounds include other spiro-indole derivatives and indole-based molecules. Compared to these compounds, 3’,5’-dibenzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is unique due to its specific spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
References
Properties
Molecular Formula |
C37H32N4O4 |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
1,5-dibenzyl-1'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C37H32N4O4/c42-31(39-20-19-26-15-7-9-17-29(26)39)23-40-30-18-10-8-16-27(30)37(36(40)45)33-32(28(38-37)21-24-11-3-1-4-12-24)34(43)41(35(33)44)22-25-13-5-2-6-14-25/h1-18,28,32-33,38H,19-23H2 |
InChI Key |
YGUJCLINQPHMLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C5(C3=O)C6C(C(N5)CC7=CC=CC=C7)C(=O)N(C6=O)CC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11064695.png)


![1-(4-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11064726.png)
![3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione](/img/structure/B11064732.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B11064746.png)
![ethyl [3'-acetyl-5-bromo-5'-(3-nitrophenyl)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-1(2H)-yl]acetate](/img/structure/B11064761.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11064762.png)

![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11064769.png)
![Thiazolo[4,5-d]pyrimidine-2(3H)-thione, 5-methyl-7-(4-methyl-1-piperazinyl)-3-(phenylmethyl)-](/img/structure/B11064779.png)
![(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11064787.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-cyclohexylbenzenesulfonamide](/img/structure/B11064792.png)
